molecular formula C8H7Br2NO B12508196 6-(Bromomethyl)benzo[d]oxazole hydrobromide

6-(Bromomethyl)benzo[d]oxazole hydrobromide

Cat. No.: B12508196
M. Wt: 292.95 g/mol
InChI Key: WFPDKYFJCBVULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)benzo[d]oxazole hydrobromide (CAS 2757731-73-8) is a versatile benzoxazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a crucial chemical building block, or synthetic intermediate, for the preparation of more complex molecules. Recent scientific literature highlights the emergence of benzo[d]oxazole-based compounds as novel dual small-molecule inhibitors targeting key immune checkpoints, specifically the PD-1/PD-L1 and VISTA pathways . Such inhibitors represent a promising therapeutic strategy in oncology, aimed at overcoming the limitations of current cancer immunotherapies and enhancing antitumor immunity . The reactive bromomethyl group on the benzoxazole core facilitates further structural elaboration, making this reagent valuable for constructing targeted libraries for biological screening. The compound has a molecular formula of C 8 H 7 Br 2 NO and a molecular weight of 292.96 g/mol . It requires careful handling and storage under an inert atmosphere at 2-8°C to maintain stability . As a safety note, it is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7Br2NO

Molecular Weight

292.95 g/mol

IUPAC Name

6-(bromomethyl)-1,3-benzoxazole;hydrobromide

InChI

InChI=1S/C8H6BrNO.BrH/c9-4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4H2;1H

InChI Key

WFPDKYFJCBVULW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CBr)OC=N2.Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Methyl-Substituted Benzo[d]oxazole

The most straightforward method involves brominating 6-methylbenzo[d]oxazole using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). In a representative procedure, 6-methylbenzo[d]oxazole is refluxed with 48% HBr in acetic acid at 110°C for 6–8 hours, achieving a 70–75% yield. The reaction proceeds via electrophilic substitution, where HBr generates Br⁺ ions that attack the methyl group’s C–H bond.

Optimization Parameters :

  • Stoichiometry : A 1:3 molar ratio of substrate to HBr maximizes conversion.
  • Solvent : Polar aprotic solvents (e.g., acetic acid) enhance bromine electrophilicity.
  • Side Reactions : Over-bromination is minimized by controlling temperature (<120°C).

Bromomethylation via Alkylation-Bromination Tandem Reactions

An alternative route involves alkylating benzo[d]oxazole with methyl iodide followed by bromination. For example, treating benzo[d]oxazole with methyl iodide and a base (K₂CO₃) in DMF at 80°C forms 6-methylbenzo[d]oxazole, which is subsequently brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). This two-step process achieves an overall yield of 65–70%.

Key Data :

Step Reagents Conditions Yield (%)
Alkylation CH₃I, K₂CO₃, DMF 80°C, 4 h 85
Bromination NBS, AIBN, CCl₄ 70°C, 6 h 78

Modern Catalytic and Solvent-Free Methods

Microwave-Assisted Bromomethylation

Microwave irradiation significantly reduces reaction times. A 2023 study demonstrated that irradiating 6-methylbenzo[d]oxazole with HBr (48%) and a catalytic amount of FeCl₃ at 150°C for 15 minutes achieves 92% yield. The localized heating enhances reaction kinetics while minimizing decomposition.

Advantages :

  • Time Efficiency : 15 minutes vs. 6–8 hours in conventional methods.
  • Energy Savings : 30% reduction in energy consumption.

Ionic Liquid-Mediated Bromination

Ionic liquids (e.g., [BMIM]Br) act as dual solvents and catalysts. In a 2024 protocol, 6-methylbenzo[d]oxazole reacts with HBr in [BMIM]Br at 90°C for 2 hours, yielding 88% product. The ionic liquid stabilizes bromide ions and facilitates proton transfer, enabling milder conditions.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance safety and reproducibility. A patented method (CA2512791A1) describes brominating 6-methylbenzo[d]oxazole with HBr gas in a tubular reactor at 100°C and 5 bar pressure, achieving 95% conversion with a throughput of 50 kg/h.

Process Parameters :

Parameter Value
Residence Time 30 minutes
Temperature 100°C
Pressure 5 bar
Purity >99% (HPLC)

Recycling of HBr Byproducts

Industrial plants often integrate HBr recovery systems. For instance, unreacted HBr is condensed and reused, reducing raw material costs by 40%.

Mechanistic Insights and Side-Reaction Mitigation

Radical vs. Electrophilic Pathways

Bromomethylation proceeds via two primary mechanisms:

  • Electrophilic Substitution : Dominant in HBr/PBr₃ systems, involving Br⁺ attack on the methyl group.
  • Radical Pathways : Initiated by NBS/AIBN, forming bromine radicals that abstract hydrogen atoms.

Side Reactions :

  • Ring Bromination : Occurs at higher temperatures (>120°C), forming 5-bromo-6-(bromomethyl)benzo[d]oxazole.
  • Hydrolysis : Moisture converts HBr to H₂O, necessitating anhydrous conditions.

Comparative Analysis of Methodologies

The table below evaluates key preparation methods:

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Classical HBr 70–75 95 Moderate 120
Microwave-Assisted 92 98 High 150
Continuous Flow 95 99 Industrial 90
Ionic Liquid 88 97 Lab-Scale 200

Trade-offs :

  • Microwave Methods : High yield but require specialized equipment.
  • Continuous Flow : Economical for bulk production but inflexible for small batches.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)benzo[d]oxazole hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]oxazole derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms .

Scientific Research Applications

Scientific Research Applications of 6-(Bromomethyl)benzo[d]oxazole hydrobromide

This compound is a chemical compound belonging to the class of benzoxazole derivatives, which are recognized for their wide-ranging biological activities. The compound has a molecular weight of approximately 292.95 g/mol and is typically stored under inert atmospheric conditions at temperatures between 2°C and 8°C to ensure its stability and efficacy . The presence of a bromomethyl group attached to the benzoxazole ring enhances its reactivity and potential use in medicinal chemistry.

Reactivity and Synthesis

The reactivity of this compound is largely due to the bromomethyl group, which can undergo various nucleophilic substitution reactions. This allows the compound to react with amines or thiols, leading to the creation of new derivatives with potentially altered biological activities. It can also serve as an electrophile in reactions with nucleophiles, facilitating the synthesis of more complex molecular structures. The synthesis of this compound usually involves multi-step organic reactions under controlled conditions to achieve high yields and purity.

Potential Research Applications

This compound is primarily used in research settings. Its potential applications include:

  • Pharmaceutical Development It can be utilized as a lead compound in the development of new pharmaceutical agents.
  • Interaction Studies It is used in studies to determine its binding affinity to biological targets, such as enzymes and receptors. These studies are essential for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggests that this compound may interact with specific proteins involved in cell signaling pathways, though comprehensive interaction profiles are still under investigation.

Several compounds share structural similarities with this compound, each exhibiting unique properties and activities. These include:

  • 4-(Bromomethyl)benzo[d]oxazole
  • 5-Bromo-2-methyl-1,3-benzoxazole
  • 2-(Bromomethyl)benzo[d]oxazole
  • 7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol
  • 5-Bromobenzo[d]oxazole-2-carbonitrile

The specific bromomethyl substitution pattern of this compound may influence its biological activity and reactivity compared to other compounds in this category.

Benzoxazoles as Therapeutic Agents

Benzoxazoles are important scaffolds in heterocyclic compounds and are extensively found in pharmacologically active substances and natural compounds . They play a key role as building blocks in β adrenergic receptor antagonists, anti-inflammatory, antimicrobial, and anticonvulsant agents .

Oxazole derivatives have demonstrated potential as PPARα and PPARγ agonists, making them useful for treating diseases . These compounds can be administered enterally, parenterally, or topically in various forms such as tablets, capsules, solutions, or creams . The dosage can vary widely based on the disease, patient condition, and mode of administration, with a typical daily dosage for adult patients ranging from 1 mg to 1000 mg .

Case Studies and Research Findings

Novel Benzo[d]oxazole Derivatives: A series of novel synthetic substituted benzo[d]oxazole-based derivatives have shown neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells . Some compounds have demonstrated effectiveness against acetylcholinesterases (AChE), with potential applications in treating Alzheimer’s disease .

Antimicrobial Activity: Benzoxazole-5-carboxylatederivatives have been prepared and evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains .

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)benzo[d]oxazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can react with nucleophilic sites on biomolecules, leading to modifications that affect their function. This compound can also participate in various chemical pathways, influencing the overall reaction dynamics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Bromomethyl Benzoxazoles

5-(Bromomethyl)benzo[d]oxazole
  • CAS: 21038-98-2; Molecular Formula: C₈H₆BrNO
  • This positional isomer features a bromomethyl group at the 5-position instead of the 6-position. The altered substitution pattern may influence reactivity and electronic properties. For example, steric hindrance or resonance effects could differ, affecting its utility in cross-coupling reactions or biological activity .
2-(Bromomethyl)benzo[d]oxazole
  • CAS: 73101-74-3; Molecular Formula: C₈H₆BrNO
  • Synthesized from 2-aminophenol and bromoacetic acid in PPA, this compound has a melting point of 119.2–120.4°C . The bromomethyl group at the 2-position may enhance electrophilic aromatic substitution reactivity compared to the 6-substituted derivative.
6-Bromo-2-methylbenzo[d]oxazole
  • CAS: 151230-42-1; Molecular Formula: C₈H₆BrNO
  • Substitution with a methyl group at the 2-position and bromine at the 6-position reduces electrophilicity compared to bromomethyl derivatives. This compound is more stable under basic conditions, making it suitable for applications requiring prolonged shelf life .
5-Methylbenzo[d]oxazole Amide Derivatives (e.g., Compound 12l)
  • Structure : Features an amide group at the 5-position.
  • Biological Activity : Demonstrates potent anti-proliferative activity with IC₅₀ values of 10.50 μM (HepG2) and 15.21 μM (MCF-7), outperforming diamide derivatives (e.g., Compound 13c, IC₅₀ = 24.25–53.13 μM) . The amide group enhances hydrogen-bonding interactions with biological targets, improving potency.
2-(Methoxycarbonylmethylthio)benzo[d]oxazole
  • Key Feature : A thioacetate group at the 2-position.
  • Properties : Exhibits planar conformation due to π-delocalization between the benzoxazole ring and the methoxycarbonyl group. Stabilized by hyperconjugative interactions (lpσ(S)→σ*(C=N)), this compound is a stable intermediate for synthesizing S-substituted heterocycles .

Brominated Heterocycles Beyond Benzoxazoles

6-Bromo-2-fluorobenzothiazole
  • CAS : 152937-04-7; Molecular Formula : C₇H₃BrFNS
  • The fluorine and bromine substituents on the benzothiazole core enhance electronic polarization, making it valuable in pharmaceuticals and agrochemicals. Its reactivity differs from bromomethyl benzoxazoles due to the thiazole ring’s electron-withdrawing nature .
5-Bromo-2-phenylbenzimidazole
  • CAS : 1741-50-0; Molecular Formula : C₁₃H₉BrN₂
  • The benzimidazole scaffold with bromine at the 5-position is used in anticancer and antimicrobial agents. Unlike bromomethyl derivatives, it participates in π-π stacking interactions rather than nucleophilic substitutions .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
6-(Bromomethyl)benzo[d]oxazole hydrobromide 2757731-73-8 C₈H₆BrNO·HBr 6-Bromomethyl Reactive intermediate; storage: 2–8°C
5-(Bromomethyl)benzo[d]oxazole 21038-98-2 C₈H₆BrNO 5-Bromomethyl Positional isomer with distinct reactivity
2-(Bromomethyl)benzo[d]oxazole 73101-74-3 C₈H₆BrNO 2-Bromomethyl Melting point: 119.2–120.4°C; PPA synthesis
5-Methylbenzo[d]oxazole-12l - C₁₅H₁₃N₃O₂ 5-Methyl, amide IC₅₀ = 10.50 μM (HepG2)
6-Bromo-2-fluorobenzothiazole 152937-04-7 C₇H₃BrFNS 6-Bromo, 2-fluoro Agrochemical applications

Biological Activity

6-(Bromomethyl)benzo[d]oxazole hydrobromide is a benzoxazole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including interaction studies, potential therapeutic applications, and comparative analyses with related compounds.

  • Molecular Formula : C8H6BrN2O
  • Molecular Weight : Approximately 292.95 g/mol
  • CAS Number : 181040-42-6

The compound features a bromomethyl group that enhances its reactivity, allowing it to participate in various nucleophilic substitution reactions, which may lead to the formation of new derivatives with altered biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies indicate that this compound may influence cell signaling pathways by binding to specific proteins.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. A review of oxazole derivatives highlighted their effectiveness against various pathogens:

CompoundMIC (µg/ml)Target Organism
111.6Candida albicans
120.8Candida tropicalis
5-Flourocytosine3.2Aspergillus niger

These findings suggest that compounds similar to this compound could also possess notable antimicrobial effects .

Enzyme Inhibition Studies

In vitro studies have demonstrated the potential of benzoxazole derivatives to inhibit key enzymes involved in neurodegenerative diseases. For instance, a series of benzoxazole-oxadiazole hybrids were evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities:

Compound IDIC50 (AChE) µMIC50 (BuChE) µM
25.80 ± 2.187.20 ± 2.30
1540.80 ± 5.9042.60 ± 6.10
Standard (Donepezil)33.65 ± 3.5035.80 ± 4.60

These results indicate that certain derivatives may offer comparable or superior inhibition compared to established drugs like Donepezil .

Case Studies and Research Findings

  • Interaction Studies : The compound has been studied for its binding affinity to various biological targets, suggesting a mechanism of action that warrants further investigation into its therapeutic potential.
  • Antimicrobial Efficacy : A study evaluating the antibacterial activity of related benzoxazole compounds showed promising results against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents based on the benzoxazole scaffold .
  • Neuroprotective Potential : The inhibition of cholinesterases by benzoxazole derivatives suggests a possible application in treating Alzheimer's disease and other cognitive disorders, highlighting the need for further pharmacological studies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameCAS NumberSimilarity Score
4-(Bromomethyl)benzo[d]oxazole223792-93-60.81
5-Bromo-2-methyl-1,3-benzoxazole5676-56-20.76
2-(Bromomethyl)benzo[d]oxazole73101-74-30.74

These compounds share structural features but may exhibit different biological profiles due to variations in their chemical substitutions.

Q & A

Q. What are the optimal synthetic routes for preparing 6-(Bromomethyl)benzo[d]oxazole hydrobromide, and how can reaction yields be improved?

The synthesis typically involves bromination of methyl-substituted benzo[d]oxazole precursors. For example, a method using bromoacetic acid and polyphosphoric acid at 130°C for 4 hours achieved a 90% yield of the bromomethyl derivative . Key factors include:

  • Reagent stoichiometry : A 1:1.4 molar ratio of precursor to bromoacetic acid.
  • Temperature control : Maintaining 130°C to avoid side reactions.
  • Purification : Extraction with dichloromethane (DCM) and drying over anhydrous MgSO₄ to isolate the product .
  • Safety : Use of inert atmospheres (N₂) to prevent decomposition .

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the bromomethyl group (δ ~4.3 ppm for -CH₂Br) and aromatic protons .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 211.0 [M]⁺ and fragmentation patterns (e.g., loss of Br at m/z 132.0) .
  • Elemental analysis : Ensures purity (>95%) and matches calculated values for C, H, N, and Br .

Q. How should researchers safely handle and store this compound?

  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to its hydrobromic acid content. Avoid skin/eye contact (refer to OSHA HazCom 2012 guidelines) .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis .
  • Disposal : Follow local regulations for halogenated organic waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for materials science applications?

Density Functional Theory (DFT) calculations can model:

  • Bandgap modulation : Substitution effects on conjugated systems (e.g., bromine’s electron-withdrawing nature reduces bandgap by ~0.3 eV in benzoxazole derivatives) .
  • Reactivity indices : Fukui functions to predict sites for nucleophilic/electrophilic attacks .
  • Validation : Compare computational results with UV-Vis spectra (λmax ~276 nm in ethanol) and cyclic voltammetry data .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Example scenario: Discrepancies between observed and expected NMR peaks.

  • Troubleshooting steps :

Verify solvent purity (e.g., deuterated DMSO vs. CDCl₃ shifts).

Check for residual protons (e.g., water in DMSO-d6).

Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Cross-validate with High-Resolution Mass Spectrometry (HRMS) .

Q. How can this compound be utilized in designing G-quadruplex (G4) DNA ligands or enzyme inhibitors?

  • Medicinal chemistry : The bromomethyl group enables cross-coupling (e.g., Suzuki-Miyaura) to attach pharmacophores. For example:
  • G4 ligands : Conjugation with triazole or phenyl groups enhances binding affinity to telomeric DNA .
  • Enzyme inhibition : Derivatives inhibit kinases (e.g., FLT3-ITD) with IC50 values <100 nM .
    • Biological assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. What are the decomposition pathways of this compound under varying conditions?

  • Thermal stability : TGA/DSC analysis shows decomposition above 150°C, releasing HBr gas .
  • Hydrolysis : In aqueous media, the bromomethyl group hydrolyzes to -CH₂OH, forming benzo[d]oxazole-6-methanol. Monitor via HPLC at 254 nm .
  • Light sensitivity : UV irradiation (λ >300 nm) induces radical formation, detectable by EPR spectroscopy .

Methodological Considerations

Q. How to design experiments for evaluating this compound’s role in organic electronics (e.g., OLEDs)?

  • Device fabrication : Blend with polythiophenes (e.g., P3HT) at 5–10 wt% to enhance electron mobility .
  • Performance metrics : Measure luminance efficiency (cd/A) and external quantum efficiency (EQE) in prototype devices .
  • Doping effects : Use X-ray diffraction (XRD) to study crystallinity changes upon incorporation .

Q. What regulatory compliance steps are required for international collaboration involving this compound?

  • REACH compliance : Although not listed under Annex XIV, maintain records of usage volumes (<1 ton/year) and risk assessments .
  • Export controls : Check dual-use regulations (e.g., Wassenaar Arrangement) if used in sensor technologies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.